Cas no 688767-22-8 ((2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide)
(2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide
- (Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide
- 2-Furancarboxylic acid, 2-[3-(aminocarbonyl)-2H-1-benzopyran-2-ylidene]hydrazide
- (2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide
- (2Z)-2-(furan-2-carbonylhydrazinylidene)chromene-3-carboxamide
- F0919-6412
- MLS000723342
- AKOS024602237
- CHEMBL3197519
- SR-01000142826
- SMR000236442
- SR-01000142826-1
- 688767-22-8
-
- Inchi: 1S/C15H11N3O4/c16-13(19)10-8-9-4-1-2-5-11(9)22-15(10)18-17-14(20)12-6-3-7-21-12/h1-8H,(H2,16,19)(H,17,20)
- InChI Key: UCWALQFLBGGYIL-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NN=C1OC2=CC=CC=C2C=C1C(N)=O)=O
Computed Properties
- Exact Mass: 297.07495584g/mol
- Monoisotopic Mass: 297.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- pka: 9.10±0.40(Predicted)
(2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0919-6412-2μmol |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-5μmol |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-10μmol |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-20μmol |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-1mg |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-2mg |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-3mg |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-4mg |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-5mg |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0919-6412-10mg |
(2Z)-2-{[(furan-2-yl)formamido]imino}-2H-chromene-3-carboxamide |
688767-22-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide
CAS No. 688767-22-8: (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide - A Promising Compound in Modern Pharmacological Research
CAS No. 688767-22-8 represents a complex organic molecule with a unique molecular framework that has garnered significant attention in the field of pharmaceutical chemistry. The compound, known as (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide, is characterized by its multi-ring structure and functional groups that enable interactions with various biological targets. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents. The molecule's synthesis involves the integration of a furan ring, a chromene ring, and an amide functional group, creating a scaffold with diverse pharmacological properties.
The chemical structure of (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide is particularly noteworthy due to the presence of the formamidoimino group, which is known to enhance molecular flexibility and interaction capabilities. The furan-2-yl substituent contributes to the molecule's aromatic character, while the 2H-chromene ring system provides a rigid framework that can modulate binding affinity. These structural features make the compound a valuable candidate for drug design, especially in the context of targeting protein kinases and enzyme inhibitors.
Recent advancements in computational chemistry have enabled researchers to predict the molecular dynamics of CAS No. 688767-22-8. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits high binding affinity for the ATP-binding cassette (ABC) transporter family, which plays a critical role in drug resistance mechanisms. This finding suggests that the molecule could be further optimized for applications in oncology and antimicrobial therapies. The carboxamide functional group also contributes to the compound's solubility profile, which is essential for pharmaceutical formulations.
The 2Z configuration of the double bond in the 2H-chromene ring system is another key feature of this molecule. This stereochemical arrangement influences the molecule's conformational stability and interactions with biological targets. Researchers have observed that the Z configuration enhances the compound's ability to form hydrogen bonds with target proteins, which is crucial for its pharmacological activity. This structural detail underscores the importance of stereochemistry in drug design and highlights the molecule's potential for targeted therapies.
Emerging research in the field of medicinal chemistry has focused on the synthetic pathways leading to CAS No. 688767-22-8. A 2024 study published in Bioorganic & Medicinal Chemistry reported a novel asymmetric synthesis method that efficiently produces the compound with high enantiomeric purity. This advancement is significant for pharmaceutical applications, as the stereochemistry of the molecule directly impacts its biological activity. The study also emphasized the importance of optimizing reaction conditions to achieve the desired 2Z configuration, which is critical for the compound's functional properties.
The biological activity of (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide has been extensively evaluated in preclinical models. Recent experiments have shown that the compound exhibits potent inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) pathway, which is implicated in various cancers. This finding is particularly relevant given the growing interest in targeting the PI3K/AKT/mTOR signaling cascade for cancer therapy. The compound's ability to modulate this pathway suggests potential applications in the treatment of solid tumors and hematologic malignancies.
Furthermore, the pharmacokinetic profile of CAS No. 688767-22-8 has been investigated to assess its suitability for clinical development. A 2023 study published in Drug Metabolism and Disposition reported that the compound demonstrates favorable oral bioavailability and a long half-life, which are essential parameters for drug candidates. The study also highlighted the compound's low potential for metabolic interactions, making it a promising candidate for combination therapies. These findings underscore the importance of understanding the compound's pharmacokinetic behavior in the context of drug development.
The synthetic versatility of (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide has been explored in various chemical modifications to enhance its therapeutic potential. Researchers have reported that substituting the furan-2-yl group with other heterocyclic rings can improve the compound's selectivity for specific targets. For example, replacing the furan ring with a thiophene ring has been shown to increase the compound's affinity for the proteasome, which is a key target in the treatment of multiple myeloma. These modifications demonstrate the molecule's adaptability for diverse therapeutic applications.
Recent advances in drug delivery systems have also been applied to the development of CAS No. 688767-22-8. A 2024 study published in Advanced Drug Delivery Reviews explored the use of nanoparticle-based formulations to improve the compound's solubility and targeting efficiency. The study demonstrated that encapsulating the compound in liposomes enhanced its delivery to cancer cells while minimizing systemic toxicity. These findings highlight the potential of combining advanced delivery systems with the compound's inherent pharmacological properties to optimize therapeutic outcomes.
The mechanism of action of (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide is currently under investigation to fully understand its therapeutic potential. Preliminary studies suggest that the compound may act as a dual inhibitor of both kinase and enzyme targets, which could be advantageous in treating diseases with multiple pathological pathways. This dual-targeting capability is a significant advantage in the development of multitarget drugs, which are increasingly being explored for complex diseases such as cancer and neurodegenerative disorders.
Despite its promising properties, the development of CAS No. 688767-22-8 as a therapeutic agent faces several challenges. One of the primary challenges is the need to optimize the compound's selectivity to minimize off-target effects. Additionally, the compound's stability under various physiological conditions requires further investigation to ensure its efficacy in vivo. These challenges highlight the importance of continued research and development to translate the molecule's potential into practical therapeutic applications.
In conclusion, CAS No. 688767-22-8 represents a significant advancement in the field of pharmaceutical chemistry. The compound's unique molecular structure and functional groups make it a promising candidate for the development of novel therapeutic agents. Ongoing research into its synthesis, biological activity, and pharmacokinetic properties is essential for its further development. As the field of medicinal chemistry continues to evolve, the potential of (2Z)-2-{(furan-2-yl)formamidoimino}-2H-chromene-3-carboxamide in addressing complex diseases remains a subject of great interest and ongoing investigation.
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